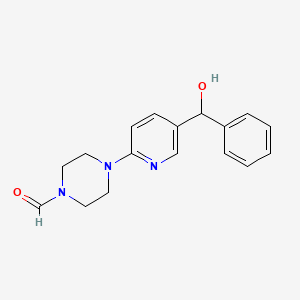
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyphenylmethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce primary alcohols.
Scientific Research Applications
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine core and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and have distinct biological roles.
Uniqueness
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxyphenylmethyl and pyridinyl groups on the piperazine ring makes it a versatile intermediate for various applications.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[5-[hydroxy(phenyl)methyl]pyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C17H19N3O2/c21-13-19-8-10-20(11-9-19)16-7-6-15(12-18-16)17(22)14-4-2-1-3-5-14/h1-7,12-13,17,22H,8-11H2 |
InChI Key |
KQOZLVHWIAAMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C(C=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

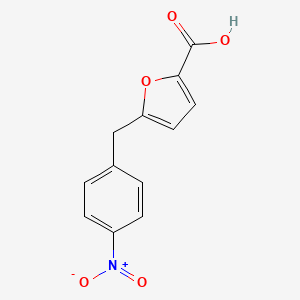
![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
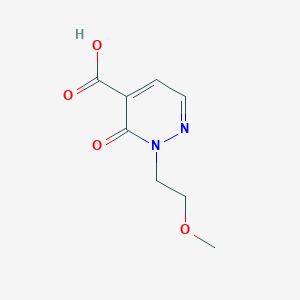
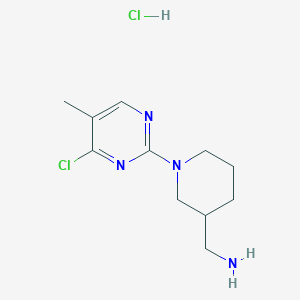
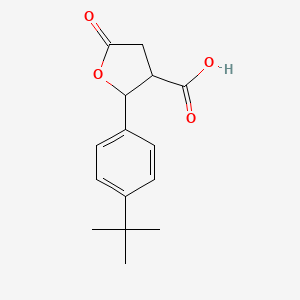


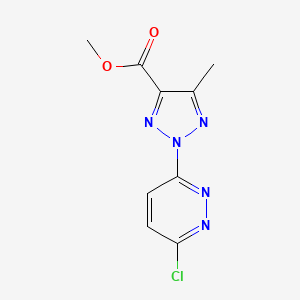
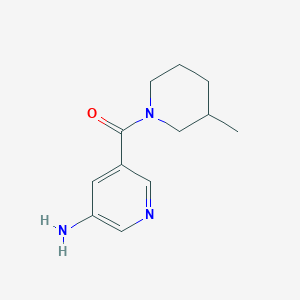
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole](/img/structure/B11788439.png)
